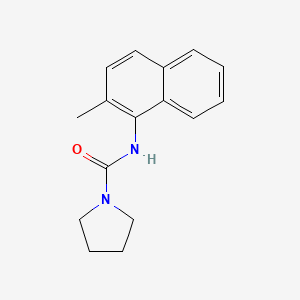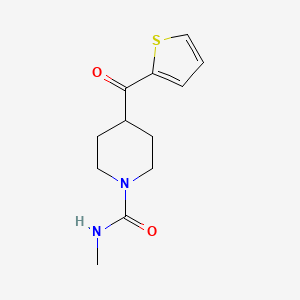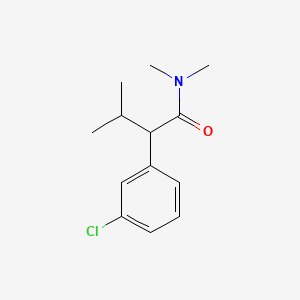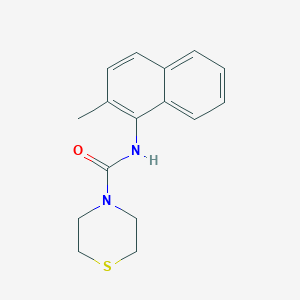
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide, also known as MNPA, is a synthetic compound that belongs to the class of pyrrolidine carboxamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide exerts its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been found to inhibit the activity of various enzymes, including topoisomerase II, which is essential for DNA replication and cell division. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has also been shown to activate the caspase-dependent apoptotic pathway, leading to the death of cancer cells. Additionally, N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been found to modulate the immune response by suppressing the production of pro-inflammatory cytokines and enhancing the activity of immune cells, such as T cells and natural killer cells.
Biochemical and Physiological Effects
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been found to reduce the production of reactive oxygen species (ROS) and oxidative stress, which are implicated in various diseases, including cancer and neurodegenerative disorders. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has also been shown to enhance the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its potent anti-inflammatory and anti-cancer activities, and its ability to modulate immune responses. However, N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide also has some limitations, including its complex synthesis method, which requires specialized equipment and expertise. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide also has limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has significant potential for the development of novel therapeutics for various diseases. Future research directions include the optimization of the synthesis method to improve the yield and purity of N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide, the evaluation of its efficacy in animal models of disease, and the identification of its molecular targets and signaling pathways. Additionally, N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide can be used as a lead compound for the development of more potent and selective derivatives with improved pharmacokinetic properties. Overall, N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide is a promising compound with significant potential for the development of novel therapeutics for various diseases.
Méthodes De Synthèse
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide is synthesized through a multistep process involving the reaction of 2-methylnaphthalene with ethyl chloroacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting amine with pyrrolidine-1-carboxylic acid. The synthesis of N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide is a complex and time-consuming process, requiring specialized equipment and expertise.
Applications De Recherche Scientifique
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide exhibits potent anti-inflammatory and anti-cancer activities. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide has also been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory mediators, including COX-2 and iNOS.
Propriétés
IUPAC Name |
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-8-9-13-6-2-3-7-14(13)15(12)17-16(19)18-10-4-5-11-18/h2-3,6-9H,4-5,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJZXHDWYGLMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylnaphthalen-1-yl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)
![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)


![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)


![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)
![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)
